2-Chloro-1-iodo-3-methoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

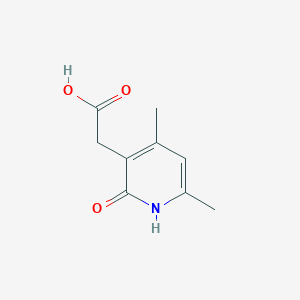

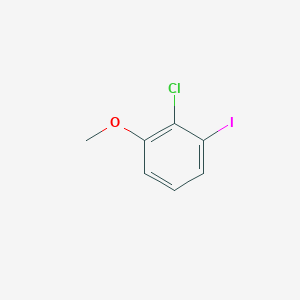

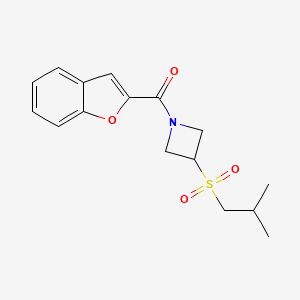

2-Chloro-1-iodo-3-methoxybenzene is a chemical compound with the molecular formula C7H6ClIO . It is also known by other names such as 1-Chlor-2-iod-3-methoxybenzol (German), 1-Chloro-2-iodo-3-méthoxybenzène (French), and Benzene, 1-chloro-2-iodo-3-methoxy- .

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-iodo-3-methoxybenzene consists of a benzene ring with a chlorine atom, an iodine atom, and a methoxy group (-OCH3) attached to it . The average mass of the molecule is 268.479 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-1-iodo-3-methoxybenzene are not available, benzene derivatives typically undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1-iodo-3-methoxybenzene include a molecular weight of 268.479 Da and a mono-isotopic mass of 267.915192 Da . The compound has a density of 1.820±0.06 g/cm3 .科学的研究の応用

Organic Synthesis

2-Chloro-1-iodo-3-methoxybenzene is a valuable compound in organic synthesis, particularly in electrophilic aromatic substitution reactions . It serves as a precursor for synthesizing various benzene derivatives, which are crucial in developing pharmaceuticals, agrochemicals, and advanced materials.

Pharmaceutical Research

In pharmaceutical research, this compound is used to synthesize intermediates that lead to the development of new drugs . Its reactivity with different organic molecules helps in creating compounds with potential therapeutic effects.

Material Science

The compound’s unique structure allows it to be used in material science, especially in the synthesis of novel organic materials . Its halogen atoms can be replaced with other functional groups, enabling the creation of materials with specific properties.

Chemical Research

2-Chloro-1-iodo-3-methoxybenzene is used in chemical research to study reaction mechanisms and develop new synthetic methodologies . It’s often used in studies involving halogen exchange reactions and nucleophilic substitutions.

Biochemistry

In biochemistry, this compound can be used to investigate the biochemical pathways involving methoxybenzene derivatives . It can also serve as a building block for biochemical compounds that interact with biological systems.

Industrial Chemistry

Industrially, 2-Chloro-1-iodo-3-methoxybenzene can be utilized in the large-scale synthesis of complex organic molecules . Its reactivity makes it suitable for various industrial processes, including the production of dyes, resins, and other chemicals.

作用機序

Target of Action

The primary target of 2-Chloro-1-iodo-3-methoxybenzene is the benzene ring in organic compounds. The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

2-Chloro-1-iodo-3-methoxybenzene interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-1-iodo-3-methoxybenzene are primarily those involving the synthesis of benzene derivatives. The compound’s ability to undergo electrophilic aromatic substitution allows it to participate in the formation of various benzene derivatives .

Pharmacokinetics

Like other benzene derivatives, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of 2-Chloro-1-iodo-3-methoxybenzene’s action primarily involve changes in the structure of benzene-containing compounds. By participating in electrophilic aromatic substitution reactions, the compound can contribute to the synthesis of various benzene derivatives .

Safety and Hazards

特性

IUPAC Name |

2-chloro-1-iodo-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOUIZYSLOPGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl 3-chloro-5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2767161.png)

![2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767162.png)

![3-(4-{[(3,4-Dimethylphenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythi olan-1-one](/img/structure/B2767166.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2767169.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2767174.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2767181.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2767183.png)